![molecular formula C15H12O3 B2960037 2-Ethyl-3-hydroxybenzo[c]chromen-6-one CAS No. 302953-08-8](/img/structure/B2960037.png)
2-Ethyl-3-hydroxybenzo[c]chromen-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-3-hydroxybenzo[c]chromen-6-one is a chemical compound with the molecular formula C15H16O3. It belongs to the class of benzo[c]chromen-6-ones, which are known for their diverse biological activities and applications in various fields of research .
作用机制
Target of Action
The primary target of 2-Ethyl-3-hydroxybenzo[c]chromen-6-one is Phosphodiesterase II (PDE2) . PDE2 is an enzyme that plays a crucial role in cellular signal transduction by breaking down the second messengers cAMP and cGMP. It is involved in many biological processes, including memory, cognition, and neuroprotection .
Mode of Action
This compound interacts with its target, PDE2, by inhibiting its activity . This inhibition results in an increase in the levels of cAMP and cGMP, leading to enhanced signal transduction. The compound’s alkoxylated derivative, 1f, has been found to have optimal inhibitory potential .
Biochemical Pathways
By inhibiting PDE2, this compound affects the cAMP and cGMP signaling pathways . These pathways are involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. The downstream effects of this inhibition can lead to changes in cellular function and physiology .
Pharmacokinetics
It is known that the compound is a derivative of ellagic acid (ea), which has poor oral bioavailability
Result of Action
The inhibition of PDE2 by this compound can lead to a variety of molecular and cellular effects. For instance, it can enhance signal transduction, which can affect cellular processes such as cell proliferation, differentiation, and apoptosis . In addition, it has been suggested that the compound may have neuroprotective effects and could potentially be used in the treatment of neurodegenerative diseases .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and activity. Additionally, the presence of other molecules can influence its interaction with its target, PDE2
生化分析
Biochemical Properties
2-Ethyl-3-hydroxybenzo[c]chromen-6-one has been found to interact with various enzymes and proteins. For instance, it has been evaluated as a potential inhibitor of Phosphodiesterase II (PDE2), an enzyme involved in signal transduction pathways . The nature of these interactions is likely due to the specific structure of the compound, which allows it to bind to the active sites of these biomolecules .
Cellular Effects
Given its potential as a PDE2 inhibitor, it may influence cell function by modulating signal transduction pathways
Molecular Mechanism
As a potential PDE2 inhibitor, it may exert its effects at the molecular level by binding to the active site of the enzyme, thereby inhibiting its activity . This could lead to changes in intracellular levels of cyclic nucleotides, which are key regulators of cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
2-Ethyl-3-hydroxybenzo[c]chromen-6-one can be synthesized through the reaction of hydroxy-substituted chalcone and ethyl acetoacetate in the presence of cesium carbonate (Cs2CO3). This reaction typically involves the formation of a β-enaminone intermediate, followed by Michael addition with 2-hydroxychalcone, intramolecular cyclization, dehydration, lactonization, and aromatization steps .
Industrial Production Methods
This may include scaling up the reaction, using continuous flow reactors, and employing advanced purification techniques .
化学反应分析
Types of Reactions
2-Ethyl-3-hydroxybenzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The hydroxyl group in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated derivatives.
科学研究应用
2-Ethyl-3-hydroxybenzo[c]chromen-6-one has a wide range of applications in scientific research:
相似化合物的比较
Similar Compounds
- 3-Ethoxy-2-ethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- 3-Ethoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- 1-Ethoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Uniqueness
2-Ethyl-3-hydroxybenzo[c]chromen-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
2-ethyl-3-hydroxybenzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-2-9-7-12-10-5-3-4-6-11(10)15(17)18-14(12)8-13(9)16/h3-8,16H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSOMCWYWZGPLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC(=O)C3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
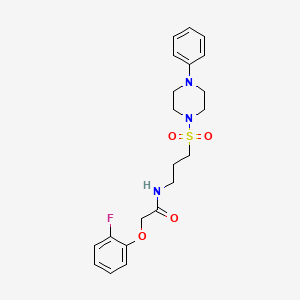
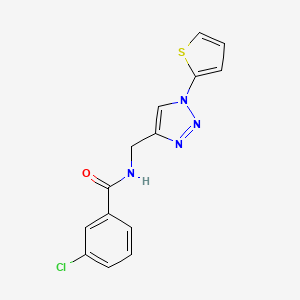
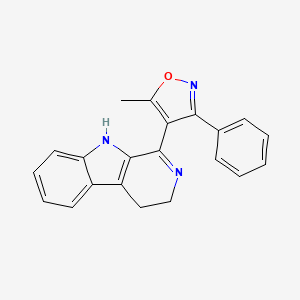
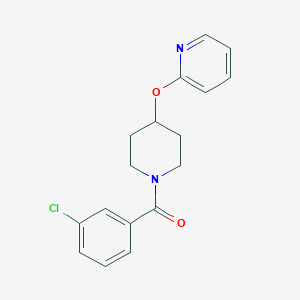
![N-[(2-Cyclopropyl-1,3-oxazol-5-yl)methyl]prop-2-enamide](/img/structure/B2959962.png)
![3-({4-amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)-5-chloro-1,3-benzoxazol-2(3H)-one](/img/structure/B2959964.png)
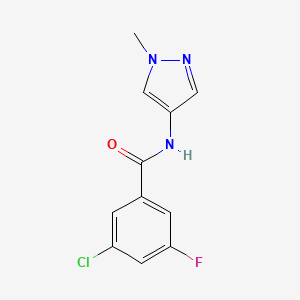
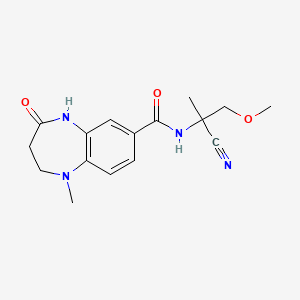
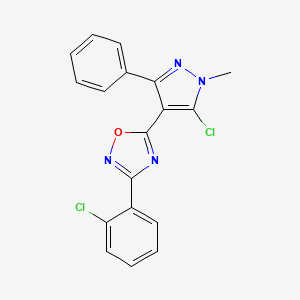
![2,2'-(2,4-dioxothieno[3,2-d]pyrimidine-1,3(2H,4H)-diyl)bis(N-(3,4-dimethoxyphenethyl)acetamide)](/img/new.no-structure.jpg)
![rac-methyl (1R,5R)-6-hydroxybicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B2959972.png)
![3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2(1H)-pyridinone](/img/structure/B2959973.png)
![5-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2959975.png)
![6-Cyclopropyl-N-[2-(1H-indol-3-yl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2959976.png)
